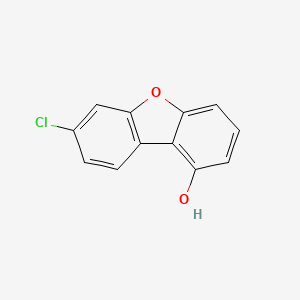

7-Chlorodibenzofuran-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chlorodibenzofuran-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNYOOHHSGBUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C3=C(C=C(C=C3)Cl)OC2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Environmental Generation of Chlorodibenzofuranols

Unintentional Formation Mechanisms of Chlorinated Dibenzofurans

The formation of chlorinated dibenzofurans is not a deliberate manufacturing process but rather an inadvertent outcome of incomplete combustion and chemical reactions involving organic matter and chlorine. pops.int These compounds are considered persistent organic pollutants (POPs) due to their resistance to degradation. pops.int

Pyrolysis and combustion are significant sources of chlorinated dibenzofurans. researchgate.net These thermal processes, especially when involving organic matter and a chlorine source, can lead to the synthesis of PCDFs. pops.int High temperatures, such as those found in incinerators and industrial boilers, facilitate these reactions. ontosight.aiscielo.br

Key pyrolytic and combustion sources include:

Waste Incineration: Municipal, hazardous, and medical waste incinerators are major contributors to PCDF emissions. pops.intcdc.gov

Metallurgical Industries: Thermal processes in secondary copper, aluminum, and zinc production, as well as sinter plants in the iron and steel industry, have a high potential for PCDF formation. pops.int

Residential and Biomass Combustion: The burning of wood, fossil fuels, and other biomass fuels in residential settings and industrial boilers can release these compounds. pops.intcdc.gov

Fires: Accidental fires, such as those involving PCB-filled transformers, can generate significant levels of PCDFs. researchgate.netgovinfo.gov

Research on the co-combustion of coal and sewage sludge has shown that the concentration of PCDD/Fs increases with a higher proportion of sewage sludge, with de novo synthesis being the primary formation pathway. aaqr.org The pyrolysis of sewage sludge alone also generates PCDD/Fs. aaqr.org

| Process | Key Findings | References |

|---|---|---|

| Co-combustion of Coal and Sewage Sludge | PCDD/F concentrations increased from 0.42 ng/g to 1.70 ng/g as the proportion of sewage sludge increased from 0% to 5%. De novo synthesis was identified as the major formation route. | aaqr.org |

| Pyrolysis of Sewage Sludge | Generated 0.59 ng/g of PCDD/Fs, with PCDDs being the dominant fraction. | aaqr.org |

| Combustion of Sewage Sludge | Produced approximately 0.34 ng/g of PCDD/Fs. | aaqr.org |

| Pyrolysis of a 2-Chlorophenol (B165306)/2-Bromophenol (B46759) Mixture | Resulted in the formation of various brominated and chlorinated dibenzofurans, including 4-bromo-6-chlorodibenzofuran and 4,6-dichlorodibenzofuran. The presence of bromine increased the total yield of halogenated dibenzofurans. | acs.org |

The presence of chlorinated precursor compounds is a critical factor in the formation of PCDFs. researchgate.net Chemicals such as chlorophenols and chlorobenzenes, when subjected to thermal processes, can act as building blocks for PCDF synthesis. epa.govacs.orgresearchgate.net

The reaction pathways can be complex, involving gas-phase reactions at high temperatures (600-1200 K). researchgate.netaaqr.org For instance, the pyrolysis of 2-chlorophenol can lead to the formation of various PCDF isomers. acs.orgresearchgate.net Studies have shown that chlorophenols are major precursors to polychlorinated dibenzo-p-dioxins (PCDDs), while chlorinated benzenes predominantly form PCDFs. acs.org The ratio of these precursors in the reaction environment significantly influences the resulting ratio of PCDDs to PCDFs. acs.org

Laboratory pyrolysis experiments have demonstrated that polychlorinated biphenyls (PCBs) yield significant amounts of PCDFs. researchgate.net Similarly, the pyrolysis of a mixture of 2-chlorophenol and 2-bromophenol showed that the presence of bromine enhances the formation of chlorinated dibenzofurans like 4,6-dichlorodibenzofuran. acs.org

Certain industrial activities are known to generate chlorinated dibenzofurans as unintentional by-products. ontosight.ai These compounds can be found as contaminants in the products of various chemical manufacturing processes. cdc.gov

Industrial sources include:

Chemical Manufacturing: The production of certain pesticides, herbicides, and chlorophenols can result in the formation of PCDFs as impurities. pops.intontosight.aicdc.gov

Pulp and Paper Industry: The use of elemental chlorine or chemicals that generate elemental chlorine for bleaching pulp was a significant source of PCDF formation. pops.intcdc.gov

Metallurgical Industry: Besides combustion-related emissions, high-temperature processes like copper smelting and steel production in electric arc furnaces can generate PCDFs. pops.intcdc.gov

Studies on fly ash from incinerators have shown that it can catalyze the formation of PCDDs and PCDFs. acs.org The condensation of chlorophenols is a key mechanism for PCDD formation, while PCDF formation is thought to occur through the condensation of non-chlorinated phenol (B47542) followed by chlorination of the dibenzofuran (B1670420) structure. acs.org

Environmental Sources and Pathways of Release

Once formed, chlorinated dibenzofurans can be released into the environment through various pathways, leading to widespread, low-level contamination.

The use of commercial chlorophenol products, particularly in wood treatment and as pesticides, has been a source of environmental contamination with PCDFs. pops.intcdc.gov These commercial formulations often contained PCDFs as impurities from the manufacturing process. cdc.gov When these treated products are used or disposed of, the contained PCDFs can be released into the soil and water. The pyrolysis of materials treated with chlorophenols can also lead to the formation and release of these toxic compounds. acs.org

| Precursor | Formation Pathway | Key Findings | References |

|---|---|---|---|

| Chlorophenols | Pyrolysis, Condensation | Considered major precursors for PCDDs, but also contribute to PCDF formation. Pyrolysis of 2-chlorophenol leads to various PCDF isomers. | acs.orgepa.govacs.orgacs.org |

| Chlorobenzenes | Pyrolysis, Condensation | Predominantly form PCDFs. The ratio of chlorobenzenes to chlorophenols influences the PCDD/PCDF output ratio. | epa.govacs.org |

| Polychlorinated Biphenyls (PCBs) | Pyrolysis | Yield significant amounts of PCDFs upon thermal degradation. Often contain PCDFs as contaminants. | researchgate.net |

Halogenated dibenzofurans, including chlorinated congeners, are released into the atmosphere from various combustion and industrial sources. cdc.gov Once in the atmosphere, these compounds, which are semi-volatile and persistent, can be transported over long distances. They can exist in the vapor phase or adsorbed onto particulate matter.

Atmospheric deposition, through both wet (rain and snow) and dry processes, is a primary pathway for the contamination of soil, water bodies, and vegetation. cdc.gov Due to their persistence and low water solubility, they tend to adsorb strongly to soil and sediments, where they can remain for long periods. cdc.gov This long-range atmospheric transport contributes to the presence of these compounds in remote areas, far from their original sources. cdc.gov

Environmental Fate and Transport of Chlorodibenzofuranols

Environmental Compartmentalization and Distribution

The distribution of chlorodibenzofuranols in the environment is a function of their affinity for different environmental matrices, such as soil organic matter and aquatic sediments, and their tendency to volatilize into the atmosphere.

The persistence of a chemical in soil is often described by its half-life (t½), the time it takes for 50% of the initial amount to dissipate or degrade. orst.edu Pesticides and other chemical compounds are generally categorized by their soil half-life:

Non-persistent: < 30 days

Moderately persistent: 30 to 100 days

Persistent: > 100 days oregonstate.edu

The persistence of chlorodibenzofuranols in soil is highly variable and depends on factors such as soil organic matter (SOM) content, pH, moisture, temperature, and microbial activity. oregonstate.edunih.gov Sorption to soil particles, particularly organic carbon, is a key process that limits the mobility of these compounds, reducing their potential to leach into groundwater. nih.govscilit.com Compounds with strong sorption tendencies are less available for microbial degradation and plant uptake. oregonstate.edu

Research on 2-chlorodibenzo-p-dioxin (B167031) (2-CDD), a structurally related compound, demonstrates the significant influence of SOM on persistence. In soil microcosm studies, the half-life of 2-CDD was directly related to the organic matter content, as detailed in the table below. nih.gov This suggests that 7-Chlorodibenzofuran-1-ol would exhibit similar behavior, with greater persistence in soils rich in organic matter.

| Soil Organic Matter (SOM) Content (%) | Half-life of 2-CDD (hours) | Persistence Category |

|---|---|---|

| 0 | 5.8 | Non-persistent |

| 1.8 | 10.4 | Non-persistent |

| 5.5 | 26.3 | Non-persistent |

Due to their hydrophobic nature, chlorodibenzofuranols tend to partition from the water column into aquatic sediments. This process is primarily driven by sorption to the organic carbon fraction of the sediment. nih.govepa.gov Sediments, therefore, act as a significant sink and long-term reservoir for these compounds in the aquatic environment. nih.govhelsinki.fi

The equilibrium partitioning (EqP) theory describes how a nonionic organic chemical distributes itself between sediment organic carbon, the interstitial water (pore water), and sediment-dwelling organisms. epa.gov A critical parameter in this model is the organic carbon-water (B12546825) partition coefficient (Koc), which quantifies the chemical's tendency to sorb to organic matter. nih.govusgs.gov Higher Koc values indicate a stronger affinity for sediment and less availability in the water phase. For chlorinated dibenzofurans, Koc values have been calculated and are known to increase with the degree of chlorination. nih.govcapes.gov.br This indicates that more highly chlorinated congeners are more strongly bound to sediments. Studies of contaminated river systems have confirmed the long-term accumulation and persistence of various polychlorinated dibenzofurans (PCDFs) in sediment layers. helsinki.finih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Koc (Organic Carbon-Water Partition Coefficient) | Ratio of the chemical's concentration in the organic carbon fraction of sediment to its concentration in the water at equilibrium. epa.gov | High Koc value expected, leading to strong binding to sediment organic matter. |

| Sediment as a Sink | Sediments accumulate chlorodibenzofuranols from the water column, acting as a long-term reservoir. nih.gov | Likely to be found concentrated in the sediments of contaminated aquatic systems. |

| Bioavailability | The fraction of the chemical that is available for uptake by organisms. Strong sorption to sediment reduces bioavailability. usgs.gov | While total concentration in sediment may be high, the bioavailable fraction is likely low. |

Volatilization is the process by which a chemical transitions from soil or water into the atmosphere. This dynamic is governed by the chemical's vapor pressure, water solubility, and its Henry's Law constant (KH). oregonstate.edu The Henry's Law constant represents the ratio of a chemical's concentration in the air to its concentration in water at equilibrium and is a key indicator of its volatilization potential from moist soil or water surfaces. usda.govcopernicus.org

Chemicals can be categorized based on their volatilization behavior, which is largely controlled by their KH value. usda.gov

High KH Compounds: Volatilization is controlled by diffusion within the soil. The rate tends to decrease over time.

Low KH Compounds: Volatilization is controlled by the air-boundary layer above the surface. These chemicals can be transported to the soil surface by evaporating water, leading to an increase in their volatilization rate over time. usda.gov

Calculated physical-chemical properties for the class of chlorinated dibenzofurans are available, indicating that they possess specific Henry's Law constants that determine their volatilization potential. capes.gov.br

| Governing Property | Description | Implication for this compound |

|---|---|---|

| Henry's Law Constant (KH) | Defines the partitioning of a chemical between air and water. copernicus.org | Determines the potential for volatilization from water bodies and moist soils. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Contributes to the potential for volatilization from dry surfaces. |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Inversely related to the tendency to volatilize from water. |

Biotransformation and Biodegradation Studies

Microbial activity is a primary driver for the breakdown of chlorodibenzofuranols in the environment. The efficiency and pathways of this degradation depend heavily on the presence of suitable microorganisms and prevailing environmental conditions, such as the availability of oxygen.

The presence or absence of oxygen is a critical factor determining the transformation pathway of chlorinated aromatic compounds.

Aerobic Transformation: In the presence of oxygen, aerobic bacteria can degrade chlorinated dibenzofurans. nih.gov Bacteria such as Sphingomonas sp. strain RW1 have been shown to cometabolize various mono- and dichlorinated dibenzofurans. asm.orgresearchgate.net This process typically involves the enzymatic cleavage of the aromatic rings. However, the degradation of more highly chlorinated congeners is often limited. nih.govconsensus.app Studies on other chlorinated compounds have generally shown that aerobic degradation rates are significantly higher than anaerobic rates. ub.edufrontiersin.org

Anaerobic Transformation: Under anaerobic (oxygen-depleted) conditions, a different microbial process called reductive dechlorination can occur. clu-in.org This process is particularly important for more highly chlorinated compounds, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. nih.govnih.gov Methanogenic consortia have been shown to convert highly chlorinated dibenzofurans to less chlorinated derivatives, which may then be more susceptible to aerobic degradation. nih.gov In contaminated sediments, indigenous microorganisms have been found to be responsible for the dechlorination of PCDFs. helsinki.finih.gov

The microbial breakdown of dibenzofuran (B1670420) and its chlorinated derivatives has been extensively studied, revealing a common initial enzymatic attack.

The primary pathway for aerobic degradation begins with an angular dioxygenation step. elsevierpure.comnih.govjinjingchemical.com This reaction is catalyzed by a multi-component enzyme system known as an angular dioxygenase. This enzyme attacks the carbon atoms adjacent to the ether bridge of the dibenzofuran molecule, inserting two oxygen atoms. nih.govjinjingchemical.com This initial attack is crucial as it leads to the cleavage of the stable ether bond, forming an unstable hemiacetal which spontaneously rearranges to a dihydroxylated biphenyl (B1667301) structure. nih.gov

For chlorinated dibenzofurans, this dioxygenase can attack either the chlorinated or the unchlorinated ring. nih.govnih.gov For example, the degradation of 2-chlorodibenzofuran (B1219818) by bacteria like Terrabacter sp. strain DBF63 and Rhodococcus sp. strain HA01 proceeds via angular dioxygenation on the unchlorinated ring to produce 5-chlorosalicylic acid as a major metabolite. elsevierpure.comnih.gov Similarly, Sphingomonas sp. RW16 degrades 2-chloro- and 3-chlorodibenzofuran (B1204293) to 5-chloro- and 4-chlorosalicylate, respectively. nih.gov

Key enzymes and microbial genera involved in this process include:

Mineralization Processes of Chlorodibenzofuranols

Mineralization is the complete breakdown of an organic compound into its inorganic constituents. For chlorodibenzofuranols, this process is primarily mediated by microorganisms. Research has shown that certain bacteria can degrade chlorinated dibenzofurans, although the degree of mineralization can vary significantly.

Studies on the dibenzofuran-degrading bacterium Sphingomonas sp. strain RW1 indicate its ability to oxidize several mono- and dichlorinated dibenzofurans. researchgate.net The degradation pathway often involves an initial dioxygenolytic attack on either the substituted or non-substituted aromatic ring. researchgate.net This process typically yields corresponding mono- and dichlorinated salicylates and catechols. researchgate.netconsensus.app However, strain RW1 cannot degrade more highly chlorinated congeners. researchgate.net

For instance, Sphingomonas sp. strain RW1 attacks 4-chlorodibenzofuran (B1201407) to produce 3-chlorosalicylate, which is a dead-end product that the bacterium releases into the culture medium. researchgate.net Complete mineralization of such compounds often requires a microbial consortium. A coculture of Sphingomonas sp. strain RW1 with Burkholderia sp. strain JWS, a bacterium capable of degrading 3,5-dichlorosalicylate, resulted in the complete degradation of 4-chlorodibenzofuran, with a corresponding release of chloride ions and the formation of biomass. researchgate.net Similarly, other bacteria like Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have been shown to convert 2-chlorodibenzofuran into 5-chlorosalicylic acid. elsevierpure.com

The table below summarizes findings from microbial degradation studies on chlorinated dibenzofurans.

| Bacterial Strain/Consortium | Substrate Compound | Key Metabolites/End Products | Degree of Mineralization |

| Sphingomonas sp. strain RW1 | Mono- and Dichlorinated Dibenzofurans | Mono- and Dichlorinated Salicylates, Catechols | Partial (dead-end products formed) researchgate.netconsensus.app |

| Sphingomonas sp. strain RW1 & Burkholderia sp. strain JWS | 4-Chlorodibenzofuran | Krebs Cycle Intermediates, Chloride ions, Biomass | Complete researchgate.net |

| Terrabacter sp. strain DBF63 / Pseudomonas sp. strain CA10 | 2-Chlorodibenzofuran | 5-Chlorosalicylic acid | Partial elsevierpure.com |

| Staphylococcus auriculans DBF63 | Dibenzofuran | Salicylic acid, Gentisic acid | Partial nih.gov |

Phototransformation Mechanisms in Environmental Media

Phototransformation, or photolysis, is a key process for the degradation of chlorinated dibenzofurans in the environment, driven by light. The mechanisms and rates of these transformations are highly dependent on the environmental medium.

In aquatic systems, the photolysis of polychlorinated dibenzofurans (PCDFs) can be rapid, a phenomenon attributed to the presence of naturally occurring photosensitizers in the water. csbsju.edu The primary degradation pathways identified include:

Reductive Dechlorination : This process involves the removal of chlorine atoms from the molecule. researchgate.net It is considered a primary degradation pathway in direct photolysis, involving the cleavage of the C-Cl bond. nih.gov In some studies, up to 28% of the degradation products of 1,2,3,4,6,7,8-HpCDF were formed via this pathway. nih.gov

C-O Cleavage and Hydroxylation : In natural water, another significant mechanism involves the cleavage of the carbon-oxygen ether bond, followed by hydroxylation. csbsju.edu The photolysis of nonchlorinated dibenzofuran in lake water yielded 2,2′-dihydroxybiphenyl as a photoproduct. csbsju.edu

Photocatalysis : In the presence of a catalyst like Titanium dioxide (TiO2) and UV or solar light, degradation can occur via different pathways. acs.org This process appears to be initiated by an attack from hydroxyl (OH) radicals, leading to the cleavage of the aromatic ring without the detection of stable dechlorinated intermediates. acs.org

The rate of photolysis generally decreases as the number of chlorine atoms on the molecule increases. nih.govresearchgate.net However, exceptions have been observed. researchgate.net The solvent or medium also plays a critical role; degradation rates in vegetable oils were found to be significantly higher than in organic solvents like toluene (B28343) and hexane (B92381), which was attributed to hydrogen donation from the photooxidation of lipids. nih.gov

| Mechanism | Environmental Medium | Key Processes | Resulting Products |

| Direct Photolysis | Aqueous Solutions, Organic Solvents | Reductive Dechlorination (C-Cl bond cleavage) researchgate.netnih.gov | Less-chlorinated dibenzofurans, resinous polymers researchgate.netnih.gov |

| Indirect Photolysis | Natural Waters (with photosensitizers) | C-O ether bond cleavage, Hydroxylation csbsju.edu | Dihydroxybiphenyls, Trihydroxybiphenyls csbsju.edu |

| Photocatalysis | Water with TiO2 catalyst | OH radical attack, Aromatic ring cleavage acs.org | Complete degradation, no stable intermediates detected acs.org |

Bioaccumulation and Bioconcentration Research in Environmental Systems

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. skb.se Bioconcentration is a more specific process, describing the accumulation of a water-borne chemical in an organism directly from the surrounding water. skb.sewikipedia.org These processes are quantified by the bioaccumulation factor (BAF) and the bioconcentration factor (BCF), respectively. wikipedia.orgsfu.ca

Chlorinated dibenzofurans are lipophilic (fat-loving) and hydrophobic (water-repelling), which gives them a high potential to bioaccumulate in the fatty tissues of organisms. wikipedia.orgnih.gov Research has shown a direct link between the concentration of PCDD/Fs in fish and the lipid content of their organs. nih.gov

Several factors influence the extent of bioaccumulation:

Lipophilicity : The tendency of a chemical to dissolve in fats, oils, and lipids is a primary driver. A high octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity, is often indicative of a high potential to bioaccumulate. sfu.caepa.gov

Metabolism : The ability of an organism to metabolize and eliminate a compound can significantly reduce its bioaccumulation potential. wikipedia.orgepa.gov

Environmental Factors : Water quality and temperature can affect a chemical's bioavailability and an organism's uptake rate. wikipedia.org

Species-Specific Traits : An organism's size, growth rate, lipid content, diet, and trophic level all play a role in how much of a chemical it accumulates. epa.govus.es

Studies on saltwater ponds contaminated with PCDD/Fs have found that levels in all fish samples exceeded food safety limits, indicating significant bioaccumulation. nih.gov The accumulation patterns within an organism can differ based on the chemical's properties; for example, PCDD/Fs concentration is often associated with organ lipid content. nih.gov It is important to note that field-measured BAFs tend to be greater than laboratory-measured BCFs, highlighting the importance of dietary uptake in real-world ecosystems. sfu.caus.es

| Factor | Influence on Bioaccumulation/Bioconcentration |

| Chemical Properties | High lipophilicity (hydrophobicity) increases the potential for accumulation in lipid-rich tissues. wikipedia.orgnih.gov |

| Organism Biology | Higher lipid content, specific feeding habits, and lower metabolic capacity can lead to higher accumulation. epa.govus.es |

| Exposure Routes | Accumulation occurs from water (bioconcentration) and diet (biomagnification), with the diet being a significant pathway for many species. skb.se |

| Environmental Conditions | Contaminant bioavailability in water and sediment, as well as water temperature, can affect uptake rates. wikipedia.orgepa.gov |

Long-term Environmental Persistence and Accumulation Potential

Chlorinated dibenzofurans, particularly the more highly chlorinated congeners, are known for their high persistence in the environment. cdc.gov They degrade very slowly in soil, water, and air, leading to their long-term presence in various environmental compartments. cdc.gov

This persistence means that historical contamination can have a lasting impact. For example, high levels of PCDD/Fs have been found in soils and sediments surrounding an abandoned pentachlorophenol (B1679276) factory long after production ceased. nih.gov A decreasing concentration trend with increasing distance from such sites indicates their role as a long-term source to the surrounding environment. nih.gov

Due to their stability, these compounds are subject to long-range atmospheric transport, allowing them to be detected in remote areas far from their original point of release. cdc.govmdpi.com Studies monitoring atmospheric PCDD/Fs at background stations have confirmed their transport over long distances, with contributions from sources like biomass burning events thousands of kilometers away. mdpi.comosti.gov The ratio of polychlorinated dibenzodioxins (PCDDs) to PCDFs can sometimes suggest the influence of long-range transport. mdpi.com This persistence and potential for transport contribute significantly to their widespread distribution and potential for accumulation in global ecosystems. acs.org

Advanced Analytical Strategies for Chlorodibenzofuranol Detection and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures containing PCDF congeners. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes, as well as the complexity of the sample matrix.

Gas Chromatography (GC) for Congener Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a powerful technique for the analysis of PCDF congeners. nih.gov The high resolving power of modern capillary GC columns is essential for separating the numerous isomers that can be present in a sample.

Research on various PCDF congeners has shown that while GC can effectively separate many isomers, the electron impact mass spectra are not always isomer-specific. nih.gov However, subtle differences in fragmentation patterns can sometimes be used for differentiation. For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) can be distinguished from other tetrachloro isomers based on its mass spectrum. nih.gov The use of chemical ionization, especially with negative ion detection, can provide a greater degree of isomer distinction and offer enhanced sensitivity for these electrophilic compounds. nih.gov

Key GC Parameters for PCDF Analysis:

Column: High-resolution capillary columns (e.g., DB-5ms, HT-8) are typically used to achieve separation of closely related congeners.

Injector: Split/splitless or on-column injection techniques are employed to handle different concentration levels.

Oven Temperature Program: A carefully optimized temperature ramp is crucial for resolving isomers.

Detector: A mass spectrometer is the most common detector, providing both identification and quantification.

Liquid Chromatography (LC) for Complex Mixtures

Liquid chromatography is indispensable for analyzing polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. researchgate.net This makes LC, particularly when interfaced with mass spectrometry (LC/MS), a vital tool for the direct analysis of hydroxylated metabolites like 7-Chlorodibenzofuran-1-ol without the need for derivatization. researchgate.net

The advantage of LC lies in its versatility in handling complex matrices, such as wastewater, surface water, and biological fluids. researchgate.netnih.gov It can effectively separate target analytes from matrix components that would otherwise interfere with detection. researchgate.net The development of ultra-high performance liquid chromatography (UHPLC) has further enhanced separation efficiency, allowing for higher resolution and faster analysis times through the use of columns with sub-2 µm particles. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust High-Performance Liquid Chromatography (HPLC) method is a systematic process, especially for stability-indicating assays or trace contaminant analysis. chromatographyonline.com Most methods for compounds of this nature utilize reversed-phase liquid chromatography (RPLC) with gradient elution. chromatographyonline.com

The method development process involves several critical steps:

Column Selection: C18 and C8 columns are common choices, offering good retention and separation for a wide range of organic molecules. researchgate.net

Mobile Phase Optimization: A mixture of an aqueous phase (often with a pH-adjusting buffer like ammonium (B1175870) phosphate) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. researchgate.net The gradient profile—the change in the organic solvent percentage over time—is optimized to resolve the target analyte from impurities and matrix components. pensoft.net

Detector Settings: UV detection is common, with the wavelength selected to maximize the analyte's absorbance. researchgate.net For more selective and sensitive detection, a mass spectrometer is preferred.

Validation: The final method must be validated according to established guidelines (e.g., ICH Q2 (R1)) to ensure its accuracy, precision, linearity, specificity, and robustness. researchgate.net

| Parameter | Common Choices and Considerations |

|---|---|

| Column Chemistry | Reversed-phase (C18, C8, Phenyl-Hexyl) |

| Column Dimensions | Length: 50-250 mm; Internal Diameter: 2.1-4.6 mm; Particle Size: 1.8-5 µm |

| Mobile Phase A | Water with additives (e.g., Formic Acid, Ammonium Acetate, Phosphate Buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution is preferred for complex mixtures to resolve components with varying polarities. chromatographyonline.com |

| Flow Rate | 0.2 - 1.5 mL/min, depending on column dimensions. |

| Detection | UV/Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive tool for the identification and quantification of trace environmental contaminants. Its high sensitivity and specificity are crucial for distinguishing target compounds from background noise.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific fragmentation pathways of a target analyte. nih.gov In a typical MS/MS experiment (e.g., using a triple quadrupole instrument), a precursor ion corresponding to the molecule of interest is selected, fragmented, and then one or more specific product ions are detected. nih.gov This multiple-reaction monitoring (MRM) mode is highly sensitive and selective, making it ideal for quantification in complex matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). nih.gov This capability allows for the determination of a compound's elemental composition, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. nih.govnih.gov When combined, HRMS and MS/MS (in instruments like Q-TOF or Q-Orbitrap) offer both precise mass information for precursor and fragment ions, providing a very high level of confidence in compound identification. nih.gov

| Technique | Primary Advantage | Common Application |

|---|---|---|

| Tandem MS (e.g., QqQ) | High sensitivity and selectivity for quantification (MRM mode). nih.gov | Targeted analysis of known contaminants. |

| High-Resolution MS (e.g., TOF, Orbitrap) | High mass accuracy for determining elemental composition. nih.gov | Identification of known and unknown compounds. nih.gov |

| Hybrid HRMS (e.g., Q-TOF, Q-Orbitrap) | Combines high mass accuracy for both precursor and fragment ions. nih.gov | Confident identification in target, suspect, and non-target screening. |

Non-Target Analysis (NTA) and Suspect Screening Approaches for Emerging Contaminants

While traditional targeted methods are effective for known contaminants, they cannot detect unexpected or novel compounds. Non-target analysis (NTA) and suspect screening analysis (SSA) have emerged as powerful strategies to more comprehensively characterize the chemical landscape of a sample. nih.govnih.gov These approaches are particularly relevant for identifying emerging contaminants, including previously uncharacterized PCDF metabolites or degradation products. researchgate.net

Suspect Screening Analysis (SSA): This approach involves screening HRMS data against a curated list of "suspected" compounds—chemicals that are expected to be present based on known usage, manufacturing processes, or metabolic pathways. sem.com.tr Identification is tentatively confirmed by matching the accurate mass, isotopic pattern, and sometimes MS/MS fragmentation spectra against a database. sem.com.trmdpi.com

Non-Target Analysis (NTA): NTA is a more exploratory approach that aims to identify all detectable chemical features in a sample without any preconceived list. jhu.edu It involves complex data processing to detect peaks, group related features, and propose chemical formulas. epa.gov Structure elucidation for a true "unknown unknown" is a significant challenge, often requiring extensive data interpretation and follow-up experiments. nih.gov

Both SSA and NTA workflows rely heavily on HRMS to acquire comprehensive data that can be mined retrospectively as new chemical databases and identification tools become available. nih.gov These methods are crucial for expanding our understanding of the full range of human and environmental exposure to emerging contaminants like this compound. nih.gov

Isomer-Specific and Congener-Specific Analysis of Chlorodibenzofurans

The term "congeners" refers to members of the same chemical family, such as the 209 distinct polychlorinated biphenyl (B1667301) (PCB) compounds. epa.gov Similarly, polychlorinated dibenzofurans (PCDFs) consist of numerous congeners that differ in the number and position of chlorine atoms. Isomers are a subset of congeners that have the same number of chlorine atoms but differ in their placement on the dibenzofuran (B1670420) structure. The toxicity of these compounds is highly dependent on their specific structure, making isomer- and congener-specific analysis crucial for accurate risk assessment. eurofinsus.comyoutube.com For instance, 2,3,7,8-tetrachlorodibenzofuran is significantly more toxic than many of its other tetrachloro isomers. nih.gov

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the cornerstone technique for the isomer-specific analysis of PCDFs. eurofinsus.comepa.gov This method provides the necessary selectivity and sensitivity to separate and identify individual congeners, even at trace concentrations. nih.gov The gas chromatograph separates the different isomers based on their boiling points and interaction with a capillary column, while the mass spectrometer identifies them based on their unique mass-to-charge ratios and fragmentation patterns. nih.gov

Challenges in congener-specific analysis include the potential for coelution, where two or more congeners exit the gas chromatograph at the same time, making individual quantification difficult. epa.gov Overcoming this requires the optimization of chromatographic conditions and the use of different stationary phases in GC columns. While electron impact mass spectra are not always highly isomer-specific, other ionization techniques, such as positive ion methane (B114726) chemical ionization, can offer a greater degree of distinction between isomers. nih.gov

Table 1: Key Techniques in Isomer-Specific PCDF Analysis

| Technique | Principle | Application in PCDF Analysis | Key Advantage |

| HRGC | Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase. | Separates individual PCDF isomers and congeners from a complex mixture before detection. | High resolving power allows for the separation of closely related isomers. |

| HRMS | Measures the mass-to-charge ratio of ions with very high accuracy. | Provides unambiguous identification and quantification of target analytes, distinguishing them from matrix interferences. | High selectivity and sensitivity for trace-level detection. nih.gov |

| Isotope Dilution | A known amount of an isotopically labeled standard (e.g., ¹³C₁₂-labeled PCDF) is added to the sample before processing. | Corrects for analyte losses during sample extraction, cleanup, and analysis, ensuring high accuracy. | Improves the precision and accuracy of quantitative results. |

Spectroscopic Characterization Methods

While chromatographic methods are essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of compounds like this compound, especially for synthesized standards or isolated metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds. researchgate.net For this compound, ¹H NMR and ¹³C NMR are used to confirm the exact positions of the hydrogen, chlorine, and hydroxyl (-OH) substituents on the dibenzofuran backbone. nih.gov

Advanced two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural detail by revealing correlations between different nuclei within the molecule. researchgate.netscielo.br For example, COSY identifies protons that are coupled to each other, while HMBC shows correlations between protons and carbons that are two or three bonds apart. This information is critical for the unequivocal assignment of all signals in the NMR spectra, confirming the substitution pattern. scielo.br

Table 2: Predicted ¹H NMR Chemical Shifts for a Chlorodibenzofuranol Structure

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | 7.85 | d | 8.5 Hz |

| H-3 | 7.20 | dd | 8.5, 2.0 Hz |

| H-4 | 7.50 | d | 2.0 Hz |

| H-6 | 7.01 | ddd | 7.5, 1.0, 0.5 Hz |

| H-8 | 7.45 | d | 8.0 Hz |

| H-9 | 7.30 | t | 7.8 Hz |

| Note: This table presents hypothetical data for illustrative purposes, based on general principles of NMR spectroscopy for aromatic compounds. |

Spectrophotometric methods, particularly those based on ultraviolet-visible (UV-Vis) absorption, offer a rapid and cost-effective approach for the detection and quantification of aromatic compounds. benthamdirect.com These techniques measure the absorption of light by a substance at specific wavelengths. While less specific than mass spectrometry, spectrophotometry can be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) for the analysis of chlorodibenzofuranols. cdc.gov

The sensitivity and selectivity of spectrophotometric detection can be enhanced through derivatization, a process where the target analyte is chemically modified to produce a derivative with more favorable detection properties. For hydroxylated compounds like this compound, derivatization can increase its molar absorptivity or shift its absorption maximum to a region with fewer interferences. Emerging technologies, such as UV imaging, can provide spatially resolved concentration data, which is useful in specialized research applications. benthamdirect.com

Sample Preparation and Extraction Methodologies for Environmental Matrices

The analysis of this compound in environmental matrices such as soil, water, sediment, or biological tissues is challenging due to its typically low concentrations and the presence of a vast excess of interfering compounds. epa.govbmuv.de Therefore, rigorous sample preparation, involving extraction and cleanup, is a critical step to isolate the target analyte before instrumental analysis. nih.gov

The choice of extraction method depends on the sample matrix. epa.gov Common techniques include:

Soxhlet Extraction: A classic method for solid samples like soil and sediment, using solvents such as toluene (B28343). epa.gov

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes from solid samples more rapidly and with less solvent than Soxhlet extraction. nih.gov

Solid-Phase Extraction (SPE): Primarily used for aqueous samples, where water is passed through a solid sorbent material that retains the target analytes, which are then eluted with a small volume of solvent. epa.gov

Liquid-Liquid Extraction (LLE): A common method for water samples, where analytes are partitioned from the aqueous phase into an immiscible organic solvent like dichloromethane. helcom.fi

Following extraction, the resulting extract is highly complex and requires extensive cleanup to remove co-extracted substances (e.g., lipids, humic acids) that can interfere with the analysis. helcom.fi This is typically achieved using multi-column chromatography with various adsorbent materials like silica (B1680970) gel, alumina, and activated carbon, which separate the analytes from interferences based on their polarity and structure. nih.govnih.gov

Table 3: Common Extraction Methods for Environmental Samples

| Method | Matrix Type | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Solid (Soil, Sediment) | Continuous solid-liquid extraction with a recycling solvent. epa.gov | Exhaustive extraction, well-established. | Time-consuming, large solvent volume. |

| Pressurized Fluid Extraction (PFE) | Solid (Soil, Tissue) | Extraction with solvents at elevated temperature and pressure. nih.gov | Fast, reduced solvent consumption. | High initial instrument cost. |

| Microwave-Assisted Extraction (MAE) | Solid (Soil, Sediment) | Microwave energy heats the solvent to accelerate extraction. epa.gov | Very fast, low solvent use. | Potential for analyte degradation if not optimized. |

| Solid-Phase Extraction (SPE) | Liquid (Water) | Analytes are adsorbed onto a solid phase from a liquid sample and then eluted. epa.gov | High concentration factor, low solvent use. | Sorbent capacity can be limited. |

Quality Assurance and Quality Control in Chlorodibenzofuranol Analysis

Given the low concentrations of chlorodibenzofuranols in the environment and the complexity of the analytical methods, a stringent Quality Assurance/Quality Control (QA/QC) program is essential to ensure that the generated data are reliable, defensible, and of known quality. epa.govnist.gov

Key components of a QA/QC program for this type of trace analysis include:

Method Blanks: A clean reference matrix is processed and analyzed alongside field samples to monitor for contamination introduced during the analytical procedure. epa.govepa.gov

Internal Standards: Before any processing, a known quantity of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) is added to every sample. This standard mimics the behavior of the native analyte through the extraction and cleanup process, allowing for accurate correction of any losses that occur. nih.gov

Laboratory Control Samples (LCS) / Spiked Samples: A clean reference matrix is spiked with a known amount of the analyte and processed like a regular sample. The recovery of the spike is used to evaluate the accuracy and performance of the method. epa.gov

Instrument Calibration: The analytical instrument (e.g., HRGC/HRMS) must be calibrated using a series of standard solutions of known concentrations to establish a calibration curve for accurate quantification. epa.gov

Interlaboratory Proficiency Testing: Participating in proficiency testing schemes allows a laboratory to compare its results with those of other labs, ensuring the comparability and reliability of its data. epa.govhelcom.fi

Table 4: Essential QA/QC Procedures in Trace Contaminant Analysis

| QA/QC Procedure | Purpose | Acceptance Criteria Example |

| Method Blank | Assess laboratory contamination. epa.gov | Analyte concentration should be below the method detection limit (MDL). |

| Internal Standards | Quantify and correct for analyte loss during sample preparation. nih.gov | Recovery typically within 50-150% of the true value. |

| Laboratory Control Sample (LCS) | Evaluate the accuracy of the analytical method. epa.gov | Analyte recovery typically within 70-130% of the spiked amount. |

| Matrix Spike/Duplicate | Assess method performance in a specific sample matrix and evaluate precision. | Recovery and Relative Percent Difference (RPD) are evaluated against lab-defined limits. |

| Certified Reference Material (CRM) | Verify the accuracy of the entire analytical process. helcom.fi | Measured value should fall within the certified range for the material. |

Degradation and Remediation Approaches for Chlorodibenzofuranol Contamination

Bioremediation Strategies for Contaminated Environments

Bioremediation offers a potentially cost-effective and environmentally friendly approach to cleaning up sites contaminated with chlorinated dibenzofurans. researchgate.net This strategy relies on the ability of microorganisms to transform or mineralize these pollutants.

Microbial Degradation and Biotransformation Applications

Various bacterial strains have demonstrated the ability to degrade chlorinated dibenzofurans. elsevierpure.com Studies have shown that bacteria capable of utilizing dibenzofuran (B1670420) as a growth substrate can also co-metabolize some of its chlorinated derivatives. researchgate.net For instance, the bacterium Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans. researchgate.netnih.gov The degradation process often involves an initial dioxygenolytic attack on either the chlorinated or non-chlorinated aromatic ring. nih.gov This leads to the formation of chlorinated salicylates and catechols as metabolic intermediates. researchgate.net

Similarly, Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have been investigated for their ability to degrade chlorinated dibenzofurans. elsevierpure.comnih.gov These bacteria can transform compounds like 2-chlorodibenzofuran (B1219818) into corresponding chlorosalicylic acids. nih.gov The position of the chlorine substituent significantly influences the degradation efficiency and the specific metabolic pathway followed by the microorganisms. nih.gov The potential for in-situ bioremediation has been demonstrated, showing that bacteria like Sphingomonas sp. strain RW1 can survive and effectively degrade these compounds in soil environments. nih.gov

| Microorganism | Substrate(s) Degraded | Key Metabolites | Reference |

| Sphingomonas sp. strain RW1 | Mono- and Dichlorinated Dibenzofurans | Mono- and Dichlorinated Salicylates, Catechols | researchgate.net |

| Terrabacter sp. strain DBF63 | 2-Chlorodibenzofuran (2-CDF) | 5-Chlorosalicylic Acid (5-CSA) | nih.gov |

| Pseudomonas sp. strain CA10 | 2-Chlorodibenzofuran (2-CDF) | 5-Chlorosalicylic Acid (5-CSA) | nih.gov |

| Rhodococcus, Micrococcus, Mesorhizobium, Bacillus isolates | Octachlorodibenzofuran | Not specified | researchgate.net |

Enzyme-Mediated Degradation Mechanisms

The microbial breakdown of chlorinated dibenzofurans is initiated by specific enzyme systems. nih.gov A crucial first step is catalyzed by angular dioxygenases, which attack the carbon atoms adjacent to the ether bridge of the dibenzofuran molecule. nih.govnih.gov These multi-component enzyme systems, such as dibenzofuran 4,4a-dioxygenase (DFDO), introduce two hydroxyl groups to one of the aromatic rings. nih.gov

Following the initial dioxygenation, the degradation pathway typically proceeds through the action of other enzymes, including extradiol dioxygenases and meta-cleavage compound hydrolases. nih.gov These enzymes work sequentially to open the aromatic ring and further break down the molecule. For example, the combined action of angular dioxygenase, extradiol dioxygenase, and hydrolase in certain bacteria can convert 2-chlorodibenzofuran to 5-chlorosalicylic acid. nih.gov

In addition to bacterial enzymes, enzymes from white-rot fungi, such as lignin (B12514952) peroxidase (LiP), have been shown to oxidize chlorinated dibenzofurans. oup.comoup.com These fungal enzymes have a different mechanism, often initiating degradation via one-electron oxidations that can lead to the cleavage of the ether bond. oup.comoup.com

| Enzyme Class | Function | Example Enzyme(s) | Source Organism(s) | Reference |

| Angular Dioxygenase | Initial attack on the aromatic ring | Dibenzofuran 4,4a-dioxygenase (DFDO), Carbazole 1,9a-dioxygenase (CARDO) | Sphingomonas sp., Terrabacter sp., Pseudomonas sp. | nih.govnih.gov |

| Extradiol Dioxygenase | Ring cleavage of dihydroxylated intermediate | DbfB | Terrabacter sp. strain DBF63 | nih.gov |

| Meta-cleavage Hydrolase | Hydrolysis of ring-cleavage product | DbfC | Terrabacter sp. strain DBF63 | nih.gov |

| Lignin Peroxidase (LiP) | One-electron oxidation, ether bond cleavage | LiP | Phanerochaete chrysosporium | oup.comoup.com |

Bioprocess Development for Decontamination

Developing effective bioprocesses for decontamination involves translating laboratory findings into practical field applications. nih.gov This includes strategies for both in situ (in place) and ex situ (removed from the site) treatment of contaminated soil and water. Microcosm studies are essential for evaluating the feasibility of bioremediation under site-specific conditions, demonstrating that stimulating native microbial populations or introducing specialized microorganisms (bioaugmentation) can enhance the degradation of highly chlorinated dibenzofurans in soil. researchgate.net

One promising approach is the development of reactive barriers containing microorganisms. epa.gov These barriers can be placed in the path of contaminated groundwater, where the immobilized bacteria degrade the pollutants as the water flows through. For instance, granular activated carbon can serve as a support for both anaerobic and aerobic cultures, allowing for sequential degradation pathways to occur and preventing the accumulation of intermediate products. epa.gov The success of these bioprocesses often depends on optimizing environmental conditions such as the availability of nutrients and electron acceptors, and on the bioavailability of the contaminant to the microorganisms. nih.gov

Advanced Oxidation Processes for Halogenated Dibenzofurans

Advanced oxidation processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive radicals, most notably the hydroxyl radical (•OH). mdpi.comnih.gov

Photochemical Degradation Technologies

Photochemical degradation, or photolysis, involves the use of light energy to break down chemical compounds. Chlorinated dibenzofurans have been shown to be susceptible to photochemical degradation. nih.govresearchgate.net When solutions of compounds like 2,8-dichlorodibenzofuran (B1206507) are irradiated with ultraviolet (UV) light, they undergo rapid reductive dechlorination. researchgate.net This process removes chlorine atoms from the molecule, which is a critical step in reducing its toxicity.

The degradation rate and pathway can be influenced by the solvent and the presence of other substances. researchgate.netnih.gov Photolysis of thin films of chlorinated dibenzofurans exposed to natural sunlight also results in dechlorination, indicating that this process can occur naturally in the environment. researchgate.net AOPs such as UV/H₂O₂ and UV/chlorine enhance the degradation process by using UV light to generate highly reactive hydroxyl radicals (•OH) and other radical species, which then attack the pollutant molecule. nih.govcapes.gov.br

Chemical Oxidation Mechanisms (e.g., OH Radical Reactions)

The hydroxyl radical (•OH) is an extremely powerful and non-selective oxidizing agent that is central to many AOPs. hydrogenlink.comnist.gov It is often referred to as the "detergent" of the troposphere because it is a primary sink for many atmospheric pollutants. wikipedia.org In aqueous systems, •OH radicals react rapidly with a wide range of organic compounds, including aromatic and halogenated molecules. scispace.com

The reaction of hydroxyl radicals with aromatic compounds like chlorodibenzofuranol can proceed through several mechanisms. nist.gov One common pathway is addition, where the •OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl radical. nist.gov This intermediate can then undergo further reactions, leading to ring-opening and eventual mineralization to carbon dioxide and water. Another pathway is hydrogen abstraction, where the radical removes a hydrogen atom from the molecule. nist.govwikipedia.org These reactions initiate a cascade of oxidative steps that break down the parent compound into smaller, less hazardous molecules. nih.gov The high reactivity of the hydroxyl radical makes AOPs a potent technology for treating water contaminated with persistent halogenated dibenzofurans. scispace.com

Sorption and Sequestration Techniques for Environmental Cleanup

Sorption and sequestration represent critical physical strategies for the management of environmental contamination by persistent organic pollutants such as 7-Chlorodibenzofuran-1-ol. These techniques focus on immobilizing the contaminant to reduce its bioavailability and mobility in soil and water, thereby preventing its entry into the food chain.

Activated carbon is a widely utilized adsorbent for the removal of chlorinated dibenzofurans and other dioxin-like compounds from both gaseous and liquid phases. Its high efficacy is attributed to a large internal surface area and a vast system of micropores that provide ample sites for adsorption. Studies have demonstrated that both polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) can be removed with very high efficiencies, with PCDF removal reaching 99.7%–99.8% from a hexane (B92381) solution. The adsorption mechanism for these chloroaromatic species is influenced by the pore structure and surface chemistry of the activated carbon. Research indicates that surface diffusion is often the rate-limiting step in the adsorption process. Interestingly, the degree of chlorination can affect adsorption, with more highly chlorinated congeners being more readily adsorbed. To enhance the adsorption capacity of activated carbon, modifications such as urea (B33335) impregnation followed by high-temperature treatment can be employed, which improves the pore structure and incorporates nitrogen into the carbon matrix.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising and sustainable option for carbon sequestration. When applied to soil, biochar can sequester carbon for extended periods, with mean residence times estimated to be in the hundreds to thousands of years. This stability is due to its recalcitrant nature, which is resistant to microbial degradation. The carbon sequestration potential of biochar is influenced by the feedstock and pyrolysis conditions; for instance, woody biomass pyrolyzed at temperatures above 500°C produces highly stable biochar. Beyond sequestration, biochar application improves soil quality by enhancing nutrient and water retention, which can indirectly contribute to remediation efforts by creating a more favorable environment for beneficial soil microorganisms. While primarily studied for carbon sequestration to mitigate climate change, biochar's sorbent properties also make it effective for immobilizing organic contaminants in soil.

Table 1: Comparison of Sorption Materials for Chlorinated Dibenzofuran Remediation

| Sorbent Material | Target Contaminants | Removal Efficiency/Capacity | Key Findings |

|---|---|---|---|

| Activated Carbon | PCDDs and PCDFs | 94.7%-98.0% for PCDDs; 99.7%-99.8% for PCDFs | High internal surface area and microporosity are key for effectiveness. Adsorption is often limited by surface diffusion. |

| Urea-Modified Activated Carbon | Dioxins | Up to 97.65% based on toxicity equivalents | Modification improves pore structure and incorporates nitrogen, enhancing adsorption. |

| Biochar | General Organic Contaminants / Carbon | Mean Residence Time: 732 to 1061 years | Highly recalcitrant material that serves as a long-term carbon sink. Improves soil quality, indirectly aiding remediation. |

Innovative Remediation Technologies and Case Studies

Innovative technologies are being developed to address the challenges posed by persistent contaminants like this compound. These methods often focus on the complete degradation of the pollutant into less harmful substances.

Bioremediation stands at the forefront of innovative and cost-effective remediation strategies. This approach utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances. Several bacterial strains have been identified with the ability to degrade chlorinated dibenzofurans. For example, Sphingomonas sp. strain RW1 has been shown to effectively remove dibenzofuran, dibenzo-p-dioxin, and 2-chlorodibenzo-p-dioxin (B167031) from soil. The rate of degradation, however, can be limited by the bioavailability of the contaminant, which is often controlled by its sorption to soil organic matter. Other bacteria, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, utilize angular dioxygenase enzymes to initiate the degradation of various mono-, di-, and trichlorinated dibenzofurans and dibenzo-p-dioxins. Studies have also demonstrated that microbial consortia, particularly those dominated by Proteobacteria, can effectively reduce high concentrations of highly chlorinated dibenzofurans, such as octachlorodibenzofuran, with degradation efficiencies of 26-43% within 21 days by certain isolates. Fungi, particularly white rot fungi like Phanerochaete sordida, have also shown significant potential, degrading a mixture of PCDDs and PCDFs with efficiencies ranging from approximately 40% to 76%.

Case Studies: While specific, detailed case studies for the remediation of sites contaminated solely with this compound are limited in publicly available literature, numerous remediation projects have successfully targeted the broader class of PCDDs and PCDFs. These projects often employ a combination of technologies. For example, at sites contaminated with chemical manufacturing wastes, on-site incineration has been selected as a robust remedial technology for soil contaminated with various organic compounds, including those structurally similar to chlorodibenzofuranols. The Federal Remediation Technologies Roundtable provides abstracts and reports from various sites where technologies like bioremediation, soil vapor extraction, and thermal desorption have been applied to contaminants including chlorinated solvents and polycyclic aromatic hydrocarbons, offering valuable insights into the performance and cost of these innovative approaches. For instance, a case study at a former wood treating facility utilized a surfactant-enhanced in-situ chemical oxidation (S-ISCO) process to remediate creosote (B1164894) contamination, which often contains dibenzofurans. These examples demonstrate the practical application of advanced remedial strategies to complex waste sites.

Table 2: Overview of Innovative Remediation Technologies for Chlorinated Aromatic Compounds

| Technology | Mechanism | Applicable To | Key Findings/Examples |

|---|---|---|---|

| Bioremediation (Bacteria) | Microbial degradation via enzymes like angular dioxygenases. | Soil and water contamination. | Sphingomonas sp. RW1 removes 2-CDD from soil. Rhodococcus, Micrococcus, and Bacillus isolates degraded octachlorodibenzofuran with 26-43% efficiency in 21 days. |

| Bioremediation (Fungi) | Fungal enzymatic degradation. | Soil and liquid media. | Phanerochaete sordida degraded PCDFs with ~45% to 70% efficiency. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to oxidize contaminants. | Water and wastewater treatment. | UV/chlorine process effectively decomposes a wide range of organic contaminants. Fenton process can achieve complete decolorization of industrial dyes. |

| Surfactant-Enhanced In Situ Chemical Oxidation (S-ISCO) | Uses surfactants to increase the bioavailability of contaminants for chemical oxidation. | Soil and groundwater. | Successfully used to remediate coal tar and creosote contamination containing PAHs and other aromatic compounds. |

Computational and Theoretical Investigations of Chlorodibenzofuranol Reactivity and Interactions

Quantum Chemical Studies (e.g., Density Functional Theory) on Molecular Structure and Energetics

DFT calculations are employed to optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. For a molecule like 7-Chlorodibenzofuran-1-ol, these calculations would reveal the planarity of the dibenzofuran (B1670420) ring system and the orientation of the chloro and hydroxyl substituents. The electronic properties, such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also determined. researchgate.net These parameters are crucial for understanding the molecule's reactivity, polarity, and potential for intermolecular interactions.

Furthermore, DFT is used to calculate thermochemical properties like the gas-phase enthalpy of formation and Gibbs free energy. researchgate.net These energetic parameters are vital for assessing the stability of the molecule and predicting the feasibility of its formation and degradation pathways. For instance, studies on PCDDs have shown that intramolecular repulsion between chlorine atoms can significantly impact molecular stability, a factor that would also be relevant for polychlorinated dibenzofuranols. researchgate.net

Table 1: Predicted Molecular Properties of this compound based on DFT Studies of Related Compounds

| Property | Predicted Characteristic | Significance |

| Molecular Geometry | Largely planar dibenzofuran core | Influences packing in solid state and interactions with planar biological molecules. |

| Dipole Moment | Non-zero due to asymmetric substitution | Affects solubility in polar solvents and strength of intermolecular forces. |

| HOMO-LUMO Gap | Relatively large, typical for aromatic compounds | Indicates chemical stability and resistance to electronic excitation. |

| Enthalpy of Formation | Exothermic | Suggests stability relative to constituent elements. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

The formation of polychlorinated dibenzofurans is generally understood to occur through the condensation of chlorophenol precursors, particularly during combustion processes. uva.nlresearchgate.net Theoretical studies, often employing DFT, have explored various reaction pathways. These can be broadly categorized into radical-radical coupling and radical-molecule coupling mechanisms. nih.gov

For this compound, a plausible formation route would involve the reaction of a chlorophenoxy radical with another chlorinated phenol (B47542) or phenoxy radical. Computational models can be used to evaluate the energetics of different coupling positions and subsequent cyclization and elimination steps that lead to the final dibenzofuran structure. The presence and position of the hydroxyl group would significantly influence the reaction pathway, both sterically and electronically. The formation of the crucial ether linkage and the subsequent dehydration or dehydrohalogenation steps can be modeled to determine the most favorable reaction coordinates.

In the atmosphere, the primary degradation pathway for many persistent organic pollutants is initiated by reaction with hydroxyl (OH) radicals. nih.govresearchgate.net Computational modeling has been successfully applied to study the OH-initiated oxidation of dibenzofuran and its chlorinated derivatives. acs.org

The reaction of this compound with an OH radical would likely proceed via two main mechanisms: OH addition to the aromatic ring or hydrogen abstraction from the hydroxyl group.

OH Addition: The OH radical can add to various positions on the aromatic rings. Computational studies on similar molecules have shown that addition to the carbon atoms of the furan (B31954) ring is often a favorable pathway. acs.org The resulting adduct is a radical that can subsequently react with molecular oxygen, leading to ring-opening and degradation.

H-Abstraction: The OH radical can abstract the hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical and a water molecule. The resulting radical is stabilized by resonance within the aromatic system and can undergo further reactions.

DFT calculations can determine the activation barriers for both addition and abstraction pathways, thereby predicting the dominant reaction mechanism under atmospheric conditions. The calculated rate constants can then be used to estimate the atmospheric lifetime of this compound. nih.gov

Molecular Dynamics Simulations for Environmental Processes

While quantum chemical methods are excellent for studying individual molecules and their reactions, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in soil or water. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of processes like diffusion, adsorption, and partitioning.

Although specific MD simulations for this compound were not found, the methodology is well-suited to explore its environmental behavior. For instance, MD simulations could be used to model the interaction of this compound with soil organic matter or its partitioning between water and octanol, providing insights into its environmental mobility and bioavailability. nih.gov Such simulations can complement experimental studies and provide a molecular-level understanding of the forces driving these environmental processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its physical, chemical, or biological activity. nih.gov For environmental science, QSAR models are developed to predict properties such as toxicity, biodegradability, and bioaccumulation potential based on calculated molecular descriptors. nih.govresearchgate.net

A QSAR model for the environmental fate and reactivity of this compound could be developed using a dataset of related chlorinated and hydroxylated aromatic compounds with known experimental data. Molecular descriptors for these compounds, which can be calculated using quantum chemical methods or other software, would include parameters related to:

Electronic properties: Dipole moment, HOMO/LUMO energies, atomic charges.

Topological properties: Molecular connectivity indices, shape indices.

Geometric properties: Molecular surface area, volume.

By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical relationship between these descriptors and the property of interest (e.g., degradation rate constant, octanol-water partition coefficient) can be established. youtube.commdpi.com This model could then be used to predict the corresponding properties for this compound, providing a rapid and cost-effective assessment of its likely environmental behavior.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Boiling Point | 110–112°C | |

| Flash Point | 116°C | |

| Physical State | Liquid | |

| Light Sensitivity | Degrades under light |

Basic: What are the recommended methods for synthesizing this compound?

Answer:

A common synthesis route involves reacting precursor alcohols (e.g., dibenzofuran derivatives) with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) as a base. For example:

- Step 1: Dissolve the alcohol precursor (e.g., 45c or 45b) in an inert solvent.

- Step 2: Add Et₃N (2 equivalents) and MsCl (1.1 equivalents) dropwise under nitrogen.

- Step 3: Purify via column chromatography using gradients like pentane/CH₂Cl₂ (5:1 v/v). Yields typically range from 57% to 99% depending on substituents .

Q. Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Base | Triethylamine | 57–99% | |

| Solvent | Dichloromethane | High purity | |

| Purification | Column chromatography | >95% purity |

Advanced: How can researchers optimize the synthesis yield of derivatives?

Answer:

Yield optimization hinges on:

Reagent Ratios: Excess MsCl (1.1–1.2 equivalents) ensures complete conversion of alcohols to chlorides.

Temperature Control: Reactions performed at 0–5°C minimize side reactions.

Purification: Solvent polarity adjustments (e.g., PE/CH₂Cl₂ gradients) enhance separation of polar byproducts .

Advanced: What analytical techniques validate structural integrity?

Answer:

- X-ray Crystallography: Resolves halogen positioning (e.g., 7-iodo derivatives in similar dibenzofurans) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of aromatic protons near chlorine).

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₇ClO₂).

Basic: What safety protocols apply to handling this compound?

Answer:

- PPE: Lab coats, nitrile gloves, and safety goggles.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: How do structural modifications affect bioactivity?

Answer:

Chlorine at the 7-position increases electrophilicity, potentially enhancing interactions with biological targets (e.g., enzyme active sites). Comparative studies of chlorinated vs. brominated dibenzofurans suggest halogen size influences binding affinity and metabolic stability .

Basic: How should synthesis be documented for reproducibility?

Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail reaction conditions (solvent, temperature, time).

- Report yields and purity metrics (e.g., HPLC, NMR).

- Include spectral data in supplementary materials .

Advanced: What methodologies assess environmental persistence?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.